molecular formula C20H20 B1338913 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene CAS No. 89057-44-3

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

Cat. No. B1338913
CAS RN: 89057-44-3
M. Wt: 260.4 g/mol
InChI Key: QWHZIRWZLWBQBB-UHFFFAOYSA-N
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Description

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is a chemical compound that has been the subject of various studies due to its interesting chemical structure and potential applications. The compound is related to indene, a bicyclic hydrocarbon, and features additional tetramethyl groups and a dihydro structure, indicating the presence of two additional hydrogen atoms compared to the fully unsaturated indene.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the flow-vacuum pyrolysis of cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-5,10-diol and its dione counterpart has been investigated, which could provide insights into the synthesis of 5,5,10,10-tetramethyl derivatives . Additionally, the hydrogenation of 10H-indeno[1,2-b]quinoline has been studied, leading to the formation of a tetrahydro derivative, which suggests possible synthetic pathways for the tetramethyl compound through hydrogenation reactions .

Molecular Structure Analysis

The molecular structure of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene and its oxidation products has been characterized using various spectroscopic techniques. The oxidation product of this compound has been identified as 1,2¬5,6-dibenzo-3,3,7,7-tetramethylcyclooctane-4,8-dione, which provides valuable information about the molecular structure and potential reactive sites of the parent compound .

Chemical Reactions Analysis

The chemical reactivity of related indenoindene compounds has been explored, with studies showing the formation of various pyrolysis products, including anthracene and phenanthrene derivatives . These findings indicate that the tetramethyl compound may also undergo similar pyrolytic reactions, leading to the formation of aromatic hydrocarbons and other interesting derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene are not detailed in the provided papers, the studies of related compounds can offer some insights. For example, the oxidation products of similar compounds have been characterized, suggesting that the tetramethyl compound may exhibit stability and reactivity under certain conditions, such as in the presence of oxidizing agents . The synthesis and properties of other π-conjugated systems, like tetrathieno[2,3-a:3',2'-c:2",3"-f:3‴,2‴-h]naphthalene, have been studied, which could imply that the tetramethyl compound may also possess interesting electronic properties due to its conjugated system .

Scientific Research Applications

Generation and Rearrangement of Long-Lived Carbocations

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene, upon protonation, gives rise to long-lived carbocations which undergo isomerization at raised temperatures. This process has been studied to propose alternative mechanisms for the rearrangements of structurally related carbocations (Genaev et al., 2001).

Oxidation Products and Structural Analysis

The oxidation of 5,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has been analyzed, revealing the structural formula of the oxidation products, contributing to the understanding of their chemical properties (Lagidze et al., 1966).

Application in Organic Photovoltaics

A novel thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor with an indenoindene core, including 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene, has shown significant potential in organic photovoltaics. Its unique electronic structure contributes to high power conversion efficiencies, demonstrating its utility in solar cell technology (Xu et al., 2017).

Synthesis and Application in Organic Electronics

The synthesis and properties of dipolar derivatives of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]-indene have been investigated for their application in organic electronics. Their electronic properties make them suitable for use in organic photovoltaic devices (Tai et al., 2015).

ESR Spectra Analysis of Radical Ions

The ESR spectra of radical ions generated from 5,10-dihydroindeno[2,1-a]indene have been studied, providing insights into the electronic characteristics of these ions. This research aids in the understanding of the electronic properties of related compounds (Ogawa et al., 1990).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5,5,10,10-tetramethylindeno[2,1-a]indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHZIRWZLWBQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537036
Record name 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

CAS RN

89057-44-3
Record name 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Reactant of Route 2
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Reactant of Route 3
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Reactant of Route 4
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Reactant of Route 5
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Reactant of Route 6
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

Citations

For This Compound
2
Citations
AM Genaev, GE Sal'nikov, VG Shubin - Russian journal of organic …, 2001 - Springer
According to the NMR data, protonation of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene in the system HSO 3 F-SO 2 ClF-CD 2 Cl 2 at -80C gives rise to long-lived 5,5,10,10-…
ME Köse - The Journal of Physical Chemistry A, 2019 - ACS Publications
Donor strength of commonly used conjugated building blocks in organic electronics were investigated with density functional theory. The donor molecules were coupled to thiophene-…
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk

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